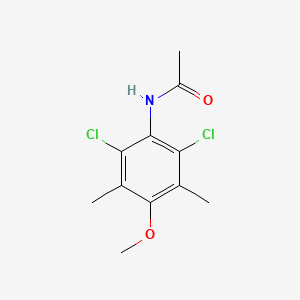
2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine is a chemical compound that features a complex structure with multiple functional groups It contains a chloro-substituted indene ring, an ether linkage, and a diethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors.
Chlorination: The indene ring is then chlorinated to introduce the chloro substituent at the desired position.
Ether Formation: The chloro-substituted indene is reacted with an appropriate alkoxide to form the ether linkage.
Amine Introduction: Finally, the diethylamino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the chloro substituent or the indene ring, resulting in dechlorinated or hydrogenated products.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine involves its interaction with molecular targets such as receptors or enzymes. The chloro and diethylamino groups play crucial roles in binding to these targets, while the indene ring provides structural stability. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine
- 1-(2-Chloro-2,3-dihydro-1H-inden-1-yl)-4-(2-chloroethyl)piperazine
Uniqueness
Compared to similar compounds, 2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine is unique due to its specific combination of functional groups and the presence of the indene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
89062-11-3 |
|---|---|
Formule moléculaire |
C15H22ClNO |
Poids moléculaire |
267.79 g/mol |
Nom IUPAC |
2-[(2-chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C15H22ClNO/c1-3-17(4-2)9-10-18-15-13-8-6-5-7-12(13)11-14(15)16/h5-8,14-15H,3-4,9-11H2,1-2H3 |
Clé InChI |
NZFCYVKBROGZRJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1C(CC2=CC=CC=C12)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


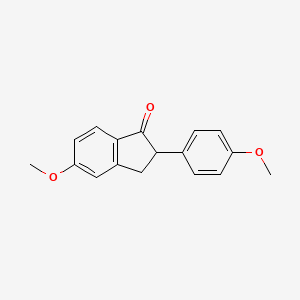

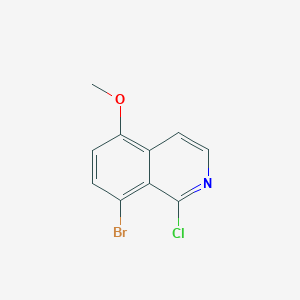
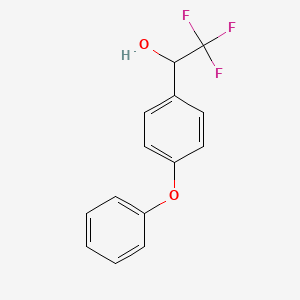
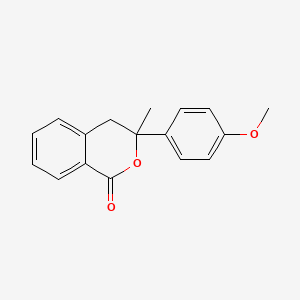
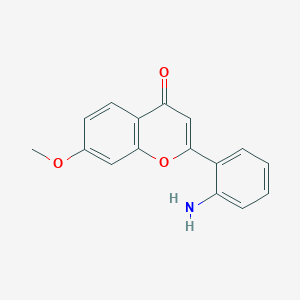


![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)
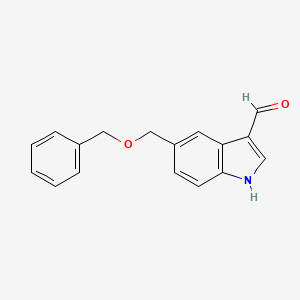
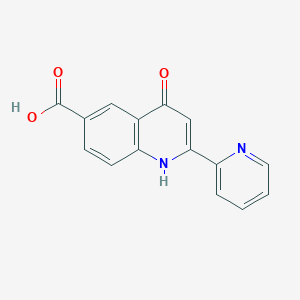
![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)

